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molecular formula C7H3Cl3O B1294568 3,5-Dichlorobenzoyl chloride CAS No. 2905-62-6

3,5-Dichlorobenzoyl chloride

Cat. No. B1294568
M. Wt: 209.5 g/mol
InChI Key: GGHLXLVPNZMBQR-UHFFFAOYSA-N
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Patent
US04818394

Procedure details

49.4 g of thionyl chloride and 0.21 g of pyridine were added to 20 g of 3,5-dichlorobenzoic acid and the mixture was refluxed for 20 hours. Excessive thionyl chloride was removed by distillation. Dry hexane was added to the residue and an insoluble matter was filtered out of the resulting solution and hexane was removed under reduced pressure. The remaining solution was crystallized. 3,5-Dichlorobenzoyl chloride was obtained quantitatively.
Quantity
49.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([Cl:15])[CH:14]=1)[C:9](O)=[O:10]>N1C=CC=CC=1>[Cl:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([Cl:15])[CH:14]=1)[C:9]([Cl:3])=[O:10]

Inputs

Step One
Name
Quantity
49.4 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(C1)Cl
Name
Quantity
0.21 g
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Excessive thionyl chloride was removed by distillation
ADDITION
Type
ADDITION
Details
Dry hexane was added to the residue
FILTRATION
Type
FILTRATION
Details
an insoluble matter was filtered out of the resulting solution and hexane
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The remaining solution was crystallized

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)Cl)C=C(C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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